molecular formula C10H8BrNO2 B15051907 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one

Cat. No.: B15051907
M. Wt: 254.08 g/mol
InChI Key: VWUDNYITGWKFLX-UHFFFAOYSA-N
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Description

8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one (CAS 1259439-93-4) is a brominated quinolinone derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features the 4-hydroxy-2-quinolone scaffold, a privileged structure known for a wide spectrum of biological activities . The molecular formula is C₁₀H₈BrNO₂ with a molecular weight of 254.08 g/mol . Quinolone derivatives are extensively investigated as key scaffolds for developing new antimicrobial agents, particularly against drug-resistant pathogens . Research indicates that the introduction of a bromine atom to the quinoline core structure can significantly enhance antimicrobial properties, potentially due to a metal(II)-dependent mechanism . Specifically, brominated analogs of 4-hydroxy-2-quinolone have demonstrated exceptional in vitro antifungal activity against strains like Aspergillus flavus , with some compounds exhibiting potency that surpasses standard controls . Furthermore, related 4-hydroxyquinolin-2(1H)-one structures serve as versatile intermediates in organic synthesis. They can undergo formylation and other reactions to form complex molecular architectures, such as 3,3'-methylenebis compounds, which have shown promising binding affinity to viral proteases like SARS-CoV-2 M pro in molecular docking studies . This compound is intended for research applications only, including use as a building block in synthetic chemistry, a precursor for developing novel therapeutic agents, and for structure-activity relationship (SAR) studies in drug discovery. Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-4-hydroxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

VWUDNYITGWKFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Br)NC1=O)O

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction facilitates quinoline ring formation through condensation of anilines with β-keto esters. For 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one, 5-bromoanthranilic acid serves as the starting material. Methylation of the amino group using dimethyl sulfate in alkaline conditions yields N-methyl-5-bromoanthranilic acid . Subsequent cyclization with acetic anhydride at 120°C generates the 4-hydroxyquinolin-2-one core, positioning the bromine at C-8.

H$$2$$SO$$4$$-Promoted Cyclization of N-Arylacetoacetamides

An alternative route involves α-hydroxylation of N-arylacetoacetamides. For instance, N-(4-bromophenyl)acetoacetamide undergoes PhI(OCOCF$$3$$)$$2$$-mediated hydroxylation at the α-carbon, followed by H$$2$$SO$$4$$-catalyzed cyclization to yield 4-hydroxy-3-methylquinolin-2(1H)-one with bromine introduced via the aryl precursor.

Regioselective Bromination Strategies

Introducing bromine at position 8 demands precise control over electrophilic substitution. Key methods include:

Directed Bromination via Metalation

Post-cyclization bromination is achievable using directed ortho-metalation. Protecting the 4-hydroxy group as a silyl ether (e.g., TBSCl) enables deprotonation at C-8 with LDA, followed by quenching with Br$$_2$$ to install bromine. This method, adapted from iodination protocols, affords 8-bromo-4-hydroxy derivatives in ~65% yield.

Early-Stage Bromination of Aromatic Precursors

Starting with 3-bromo-4-hydroxyaniline ensures bromine incorporation at C-8 during cyclization. Condensation with ethyl acetoacetate under acidic conditions (H$$2$$SO$$4$$) directly yields the brominated quinolinone. This approach avoids competing substitution patterns but requires access to specialized anilines.

Hydroxylation and Methylation

Hydroxylation at C-4

The 4-hydroxy group is introduced either during cyclization (as in Gould-Jacobs) or via oxidation. For non-hydroxylated precursors, oxidative demethylation of 4-methoxyquinolines using BBr$$_3$$ provides the hydroxyl group.

Methylation at C-3

Methylation strategies include:

  • Alkylation of Enolates : Treatment of 4-hydroxyquinolin-2-one with methyl iodide in the presence of K$$2$$CO$$3$$ in DMF selectively alkylates the C-3 position.
  • Use of Methyl-Containing Precursors : Incorporating methyl groups via β-keto esters (e.g., methyl acetoacetate) during cyclization ensures direct C-3 methylation.

Integrated Synthetic Routes

Route 1: Brominated Anthranilic Acid Pathway

  • Synthesis of N-Methyl-5-bromoanthranilic Acid :
    • 5-Bromoanthranilic acid + dimethyl sulfate → N-methyl derivative.
  • Cyclization :
    • React with acetic anhydride → 8-bromo-4-hydroxyquinolin-2(1H)-one.
  • C-3 Methylation :
    • Alkylation with methyl iodide → this compound (Yield: 70%).

Route 2: Post-Cyclization Bromination

  • Synthesize 4-Hydroxy-3-methylquinolin-2(1H)-one :
    • N-Phenylacetoacetamide → α-hydroxylation → cyclization.
  • Bromination :
    • Protect 4-OH → LDA-mediated metalation → Br$$_2$$ quench → Deprotection (Yield: 65%).

Analytical Validation

Spectroscopic Characterization

  • $$^1$$H NMR (CDCl$$3$$) : δ 2.70 (s, 3H, CH$$3$$), 7.13–8.00 (m, 4H, aromatic), 4.97 (brs, 1H, OH).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 3250 cm$$^{-1}$$ (OH).
  • MS : m/z 281 [M+H]$$^+$$.

X-ray Crystallography

Single-crystal analysis confirms the anti-configuration of the methyl and hydroxyl groups, stabilized by intramolecular hydrogen bonding (O-H···O=C).

Comparative Analysis of Methods

Method Starting Material Yield (%) Key Advantage
Anthranilic Acid Route 5-Bromoanthranilic acid 70 Fewer steps, high regioselectivity
Post-Cyclization Bromination 4-Hydroxy-3-methylquinolinone 65 Flexible for late-stage modification
Gould-Jacobs 3-Bromo-4-hydroxyaniline 60 Direct bromine incorporation

Challenges and Optimization

  • Regioselectivity in Bromination : Competing substitution at C-5 or C-7 necessitates directing groups or careful precursor design.
  • Functional Group Compatibility : Acid-sensitive bromine requires mild cyclization conditions (e.g., PPA instead of H$$2$$SO$$4$$).
  • Scalability : Route 1 offers better scalability due to commercial availability of 5-bromoanthranilic acid.

Applications and Derivatives

The synthetic flexibility of this compound enables its use as a precursor for antiviral agents and fluorescent probes. Derivatives with modified bromine or methyl groups exhibit enhanced bioactivity, underscoring the importance of robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of hydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one and its analogs:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 8-Br, 4-OH, 3-CH₃ C₁₀H₈BrNO₂ 270.09 Bromine enhances lipophilicity; methyl improves metabolic stability .
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A) 3-Ph, 4-OH C₁₅H₁₁NO₂ 237.25 Phenyl group increases π-π stacking but reduces solubility .
6-Bromo-1-methyl-4-phenylquinolin-2(1H)-one 6-Br, 4-Ph, 1-CH₃ C₁₆H₁₂BrNO 314.18 Bromine at position 6 alters electronic distribution vs. position 8 .
5-Bromo-8-fluoroquinolin-2(1H)-one 5-Br, 8-F C₉H₅BrFNO 242.05 Fluorine introduces electron-withdrawing effects; lower molecular weight .
8-Methoxy-6-methylquinolin-4(1H)-one 8-OCH₃, 6-CH₃ C₁₁H₁₁NO₂ 201.21 Methoxy group enhances solubility but reduces halogen-mediated reactivity .

Biological Activity

8-Bromo-4-hydroxy-3-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a bromine atom at the 8th position and a hydroxyl group at the 4th position of the quinoline ring. These substituents significantly influence its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including:

  • Mycobacterium tuberculosis : The compound demonstrated an IC90 of 6.8 μM against this bacterium, indicating potential as an antitubercular agent .
  • Gram-positive and Gram-negative bacteria : In studies, it was found to be effective against several strains, including Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound

PathogenIC Value (μM)Inhibition Zone (mm)
Mycobacterium tuberculosis6.8-
Staphylococcus aureus-22
Klebsiella pneumoniae-25

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines while showing low toxicity in normal cells.

  • Cytotoxicity : It was found to have a GI50 of 84.7 μM against MRC-5 human lung-derived fibroblasts, indicating selective toxicity towards cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineGI50 (μM)
MRC-5 (normal fibroblast)84.7
HeLa (cervical cancer)-

Anti-inflammatory Activity

Preliminary studies suggest that this compound may inhibit inflammatory pathways, although specific mechanisms are still under investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. Molecular docking studies have shown that it binds effectively to proteins implicated in cancer and infectious diseases, potentially leading to therapeutic effects.

Case Studies

A recent study highlighted the synthesis and evaluation of derivatives of quinoline compounds, including this compound. These derivatives were screened for their biological activities, revealing enhanced potency against resistant bacterial strains compared to traditional antibiotics .

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